1-[(Phenylamino)methyl]benzotriazole
CAS No.: 62001-29-0
Cat. No.: VC21332007
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Phenylamino)methyl]benzotriazole - 62001-29-0](/images/no_structure.jpg)
Specification
CAS No. | 62001-29-0 |
---|---|
Molecular Formula | C13H12N4 |
Molecular Weight | 224.26 g/mol |
IUPAC Name | N-(benzotriazol-1-ylmethyl)aniline |
Standard InChI | InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2 |
Standard InChI Key | XEZLZOGOVRJQMO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |
Canonical SMILES | C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |
Introduction
Chemical Structure and Properties
1-[(Phenylamino)methyl]benzotriazole consists of a benzotriazole core with a phenylamino group attached via a methylene linker at the N-1 position. This structural arrangement creates a compound with distinctive physical and chemical properties:
Property | Characteristic |
---|---|
Chemical Formula | C13H12N4 |
Molecular Weight | 224.26 g/mol |
Physical State | Solid at room temperature |
Solubility | Soluble in organic solvents |
Structural Features | Benzotriazole core with phenylamino substituent |
CAS Number | 62001-29-0 |
The compound's structure facilitates various non-covalent interactions, including π–π stacking and hydrogen bonding, which are crucial for its biological activity. These interactions enable the compound to bind effectively with enzymes and receptors in biological systems.
Synthesis Methods
The synthesis of 1-[(Phenylamino)methyl]benzotriazole typically involves the reaction between benzotriazole and appropriate phenylamino precursors. Based on documented synthesis pathways for similar benzotriazole derivatives, several methods can be inferred:
Alternative Synthesis Routes
Alternative approaches may involve direct alkylation of phenylamine with functionalized benzotriazole derivatives or the use of coupling reagents to facilitate the formation of the methylene bridge between benzotriazole and phenylamine .
Synthesis Method | Key Reagents | Reaction Conditions | Yield Range |
---|---|---|---|
Hydroxymethylation | Formaldehyde, Thionyl chloride | Room temperature to 0°C | ~80-94% |
Direct Alkylation | Base (e.g., NaH, K2CO3), Solvent (DMSO, CH3CN) | Variable temperatures | ~60-80% |
Mechanism of Action
The biological activity of 1-[(Phenylamino)methyl]benzotriazole is attributed to its unique molecular interactions with biological targets. Research on benzotriazole derivatives indicates several potential mechanisms:
Molecular Interactions
1-[(Phenylamino)methyl]benzotriazole interacts with molecular targets through non-covalent interactions such as π–π stacking and hydrogen bonding. These interactions enable the compound to bind with enzymes and receptors in biological systems.
Enzyme Inhibition
The compound may function as an enzyme inhibitor, particularly targeting enzymes involved in microbial growth and survival. Benzotriazole derivatives have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and other enzymes, suggesting potential mechanisms for their biological activities .
Biological Activities
Antifungal Activity
One of the most well-documented biological properties of 1-[(Phenylamino)methyl]benzotriazole is its antifungal activity. In vitro studies have shown that the compound exhibits activity against Candida albicans, a common fungal pathogen. The antifungal properties may be attributed to the compound's ability to interfere with fungal cell membrane integrity or inhibit essential enzymes in fungal metabolism.
Additional Biological Activities
Based on studies of related benzotriazole derivatives, 1-[(Phenylamino)methyl]benzotriazole may possess additional biological activities:
Biological Activity | Potential Mechanism | Evidence Base |
---|---|---|
Antifungal | Disruption of fungal cell membrane integrity | Direct studies on C. albicans |
Anti-inflammatory | COX enzyme inhibition | Extrapolated from related compounds |
Anthelmintic | Possible interaction with parasitic cellular components | Observed in structurally similar derivatives |
Anti-hyperglycemic | Potential PTP1B inhibition | Reported for related benzotriazole compounds |
Comparison with Related Benzotriazole Derivatives
1-[(Phenylamino)methyl]benzotriazole shares structural similarities with other benzotriazole derivatives but has distinctive features that influence its biological profile.
Structural Comparisons
The phenylamino methyl substituent at the N-1 position distinguishes 1-[(Phenylamino)methyl]benzotriazole from simpler benzotriazole compounds:
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1H-Benzotriazole: The parent compound lacking the phenylamino methyl substituent
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1-Chloromethyl-1H-benzotriazole: An important synthetic intermediate with different reactivity
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Tetrazole-linked sulfanilamide benzotriazole derivatives: Exhibit more pronounced anti-inflammatory activity compared to standard drugs
Structure-Activity Relationship
The presence of the phenylamino group likely contributes to the compound's antifungal activity through enhanced interactions with fungal cellular targets. Studies on related compounds suggest that:
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The benzotriazole core provides a scaffold for biological activity
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The nature and position of substituents significantly influence the specific biological properties
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The methylene linker offers conformational flexibility, potentially enhancing binding to biological targets
Research Applications
Pharmaceutical Development
The documented antifungal activity of 1-[(Phenylamino)methyl]benzotriazole against Candida albicans suggests potential applications in antifungal drug development. The compound could serve as a lead structure for developing more potent and selective antifungal agents.
Medicinal Chemistry Research
The compound serves as a valuable template for exploring structure-activity relationships in benzotriazole-based medicinal chemistry. Structural modifications to the phenylamino group or the benzotriazole core could yield derivatives with enhanced or novel biological activities.
Drug Delivery Systems
The chemical properties of 1-[(Phenylamino)methyl]benzotriazole may make it suitable for incorporation into specific drug delivery systems, potentially enhancing the efficacy of combination therapies targeting fungal infections.
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